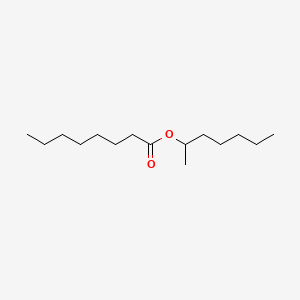

1-Methylhexyl octanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methylhexyl octanoate, also known as octanoic acid 1-methylhexyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from octanoic acid and 1-methylhexanol. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings .

Vorbereitungsmethoden

1-Methylhexyl octanoate can be synthesized through the esterification reaction between octanoic acid and 1-methylhexanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Octanoic acid+1-MethylhexanolH2SO41-Methylhexyl octanoate+Water

In industrial settings, the reaction conditions are optimized to maximize yield and purity. This often involves controlling the temperature, pressure, and the molar ratios of the reactants .

Analyse Chemischer Reaktionen

1-Methylhexyl octanoate, like other esters, can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanoic acid and 1-methylhexanol.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

Common reagents for these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for saponification), and reducing agents (e.g., LiAlH4 for reduction) .

Wissenschaftliche Forschungsanwendungen

1-Methylhexyl octanoate has several applications in scientific research:

Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for analyzing ester compositions in various samples.

Biological Studies: Esters like this compound are studied for their roles in biological systems, including their metabolism and effects on cellular processes.

Industrial Applications: Due to its pleasant odor, it is used in the formulation of perfumes and flavorings. .

Wirkmechanismus

The mechanism of action of 1-methylhexyl octanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 1-methylhexanol. Octanoic acid can then enter metabolic pathways, such as β-oxidation, to produce energy .

Vergleich Mit ähnlichen Verbindungen

1-Methylhexyl octanoate can be compared with other esters, such as:

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Isopropyl acetate: Used as a solvent in coatings and inks.

What sets this compound apart is its specific combination of octanoic acid and 1-methylhexanol, which gives it unique properties and applications .

Biologische Aktivität

1-Methylhexyl octanoate, also known as hexyl caprylate, is an ester derived from octanoic acid and 1-methylhexanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and food science. This article explores the biological activity of this compound, including its metabolic pathways, potential health benefits, and toxicological data.

This compound has the molecular formula C15H30O2 and a molecular weight of approximately 242.4 g/mol. It is classified as a fatty acid ester, which are known for their diverse biological roles, including serving as bioactive compounds in various biological systems.

Metabolic Pathways

The metabolism of octanoic acid derivatives like this compound involves several key processes:

- Beta-Oxidation : Similar to other medium-chain fatty acids, this compound can undergo beta-oxidation in the mitochondria, leading to the production of acetyl-CoA. This process is crucial for energy production and metabolic regulation .

- Transport Mechanisms : The transport of medium-chain fatty acids across cell membranes is facilitated by specific transport proteins, such as Pdr12p and Tpo1p in yeast models. These transporters help in the detoxification processes of fatty acids within cells .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Properties : Research indicates that medium-chain fatty acids, including octanoic acid derivatives, possess antimicrobial properties that can inhibit the growth of various pathogens. This activity may be particularly beneficial in food preservation and safety .

- Neuroprotective Effects : Some studies suggest that octanoic acid may have neuroprotective effects, potentially beneficial for conditions like epilepsy. The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal metabolism .

Clinical Trials

A clinical trial evaluated the effects of octanoic acid on patients with alcohol-responsive essential tremor (ET). The study found that while octanoic acid was safe and well-tolerated, it did not demonstrate significant efficacy compared to placebo in reducing tremor severity .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. For instance, it was effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in food preservation and therapeutic formulations .

Toxicological Data

Toxicological assessments indicate that this compound has a low toxicity profile. Acute toxicity studies have shown no significant adverse effects at doses commonly used in food applications. However, long-term exposure studies are necessary to fully understand its safety profile .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.4 g/mol |

| Antimicrobial Activity | Effective against S. aureus, C. albicans |

| Beta-Oxidation Rate | High in mitochondrial metabolism |

| Toxicity Level | Low |

Eigenschaften

CAS-Nummer |

55193-32-3 |

|---|---|

Molekularformel |

C15H30O2 |

Molekulargewicht |

242.40 g/mol |

IUPAC-Name |

heptan-2-yl octanoate |

InChI |

InChI=1S/C15H30O2/c1-4-6-8-9-11-13-15(16)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |

InChI-Schlüssel |

UKPOONOGHLYURR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)OC(C)CCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.